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Compound of Interest

Compound Name: 2-tert-butyl-1H-benzo[d]imidazole

Cat. No.: B189439 Get Quote

An In-depth Technical Guide to 2-tert-butyl-1H-
benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-tert-butyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound featuring a

benzimidazole core substituted with a tert-butyl group at the 2-position. The benzimidazole

scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array

of pharmacologically active compounds. The incorporation of a bulky tert-butyl group can

significantly influence the molecule's steric and electronic properties, potentially modulating its

binding affinity to biological targets and its metabolic stability. This technical guide provides a

comprehensive overview of the known chemical and physical properties of 2-tert-butyl-1H-
benzo[d]imidazole, along with general methodologies for its synthesis and characterization.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-tert-butyl-1H-benzo[d]imidazole
is presented below. It is important to note that while some data is available from chemical

suppliers, experimentally verified data in peer-reviewed literature is limited.
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Property Value

IUPAC Name 2-tert-butyl-1H-benzo[d]imidazole

CAS Number 24425-13-6

Molecular Formula C₁₁H₁₄N₂

Molecular Weight 174.25 g/mol

Boiling Point 340.4 °C at 760 mmHg

Melting Point
320 °C (Note: This value appears unusually high

and may require experimental verification)

Appearance Expected to be a solid at room temperature

Solubility
Data not readily available, but likely soluble in

organic solvents like ethanol, DMSO, and DMF.

Synthesis
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.

A common and effective method involves the condensation of an o-phenylenediamine with a

carboxylic acid or its derivative. For the synthesis of 2-tert-butyl-1H-benzo[d]imidazole,

pivalic acid (2,2-dimethylpropanoic acid) would be the appropriate carboxylic acid.

General Experimental Protocol: Phillips Condensation
This protocol describes a general method for the synthesis of 2-alkyl-benzimidazoles, which

can be adapted for 2-tert-butyl-1H-benzo[d]imidazole.

Materials:

o-Phenylenediamine

Pivalic acid

4M Hydrochloric acid or Polyphosphoric acid (PPA)

Sodium hydroxide or Ammonium hydroxide solution
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Ethanol or other suitable recrystallization solvent

Procedure:

A mixture of o-phenylenediamine (1.0 equivalent) and pivalic acid (1.1-1.5 equivalents) is

heated in the presence of a condensing agent such as 4M hydrochloric acid or

polyphosphoric acid.

The reaction mixture is heated at a temperature typically ranging from 100 to 180 °C for

several hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and carefully

neutralized with a base, such as a sodium hydroxide or ammonium hydroxide solution, until

a precipitate is formed.

The crude product is collected by filtration, washed with water, and dried.

Purification of the crude product is typically achieved by recrystallization from a suitable

solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-tert-butyl-1H-
benzo[d]imidazole.

o-Phenylenediamine +
Pivalic Acid

Condensation
(e.g., HCl or PPA, Heat)

Neutralization
(e.g., NaOH) Filtration & Washing Recrystallization 2-tert-butyl-1H-benzo[d]imidazole

Click to download full resolution via product page

General workflow for the synthesis of 2-tert-butyl-1H-benzo[d]imidazole.

Spectroscopic Characterization
While experimental spectra for 2-tert-butyl-1H-benzo[d]imidazole are not readily available in

the public domain, predicted data based on the analysis of structurally related compounds can

provide valuable insights for its characterization.

Predicted ¹H NMR Spectral Data
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The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

of the benzene ring, the N-H proton of the imidazole ring, and the aliphatic protons of the tert-

butyl group.

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.3 Singlet (broad) 1H N-H

~7.5 - 7.7 Multiplet 2H Aromatic H

~7.1 - 7.3 Multiplet 2H Aromatic H

~1.4 Singlet 9H -C(CH₃)₃

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts of the aromatic carbons are influenced by the fusion of the imidazole ring, while

the aliphatic carbons of the tert-butyl group will appear in the upfield region.

Chemical Shift (δ, ppm) Assignment

~158 C2 (imidazole ring)

~140, ~135 Quaternary aromatic carbons

~122, ~115 Tertiary aromatic carbons

~32 Quaternary tert-butyl carbon

~30 Methyl carbons of tert-butyl

Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-butyl-1H-benzo[d]imidazole is expected to show characteristic

absorption bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Assignment

~3400-3200 (broad) N-H stretching

~3100-3000 Aromatic C-H stretching

~2970-2870 Aliphatic C-H stretching (tert-butyl)

~1620-1580 C=N and C=C stretching (aromatic rings)

~1470-1450 C-H bending (tert-butyl)

Potential Biological and Pharmacological Activities
The benzimidazole core is a key feature in numerous drugs with a wide range of biological

activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The specific

pharmacological profile of 2-tert-butyl-1H-benzo[d]imidazole has not been extensively

reported in the literature. However, based on the activities of other 2-substituted

benzimidazoles, it can be hypothesized that this compound may exhibit some of these

properties. The tert-butyl group may enhance lipophilicity, which can affect cell membrane

permeability and interaction with hydrophobic binding pockets of target proteins.

Further research is required to elucidate the specific biological targets and potential therapeutic

applications of 2-tert-butyl-1H-benzo[d]imidazole.
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Logical relationship of structure to potential activities.

Safety and Handling
Detailed toxicology data for 2-tert-butyl-1H-benzo[d]imidazole is not available. As with any

chemical compound, it should be handled with appropriate care in a well-ventilated laboratory

environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
2-tert-butyl-1H-benzo[d]imidazole is a compound of interest due to its benzimidazole core

structure. This guide has summarized the currently available information on its chemical and

physical properties, along with a general synthetic approach. The lack of extensive

experimental data highlights the need for further research to fully characterize this molecule
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and explore its potential pharmacological activities. Such studies would be valuable for the

drug discovery and development community.

To cite this document: BenchChem. [2-tert-butyl-1H-benzo[d]imidazole chemical and
physical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189439#2-tert-butyl-1h-benzo-d-imidazole-chemical-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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